(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime
Description
Historical Trajectories and Current Significance of the Isatin (B1672199) Nucleus in Organic and Medicinal Chemistry
The journey of isatin began in 1841 when it was first synthesized by Erdmann and Laurent through the oxidation of indigo (B80030) dye. nih.govirapa.org Initially considered a synthetic curiosity, its significance grew as it was later identified as an endogenous compound in mammals and found in various plant species. nih.govtaylorfrancis.comresearchgate.net The isatin nucleus, a fusion of an indole (B1671886) ring with a ketone and a γ-lactam moiety, possesses a rich and diverse reactivity. taylorfrancis.com It can undergo electrophilic substitutions, N-alkylation, and various reactions at its carbonyl groups, making it a valuable precursor for a multitude of other heterocyclic systems like quinolines and oxindoles. taylorfrancis.comnih.gov
In contemporary research, the isatin scaffold remains highly significant. Its derivatives are continuously explored for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. nih.govijpsr.commdpi.com The adaptability of the isatin structure allows for extensive chemical modifications to optimize biological activity, solidifying its role as a key player in the development of new therapeutic agents. nih.govmdpi.com
The Indole Core as a Foundation for Bioactive Molecules
The indole ring system is a fundamental structural unit in a vast number of natural and synthetic compounds with significant biological activity. nih.govresearchgate.net This bicyclic aromatic heterocycle is found in the amino acid tryptophan and, by extension, in many neurotransmitters like serotonin. Its presence is a hallmark of numerous alkaloids with potent pharmacological effects, such as the antiarrhythmic ajmaline (B190527) and the anticancer agent vincristine. mdpi.com
The indole nucleus serves as a crucial pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking with biological macromolecules, underpins its role as a foundation for bioactive molecules. mdpi.com Researchers frequently utilize the indole core as a starting point for designing novel drugs targeting a wide array of diseases, from cancer to neurological disorders. nih.govresearchgate.netmdpi.com
Isatin Derivatives as Key Frameworks in Drug Discovery and Chemical Biology
Isatin and its derivatives have emerged as a particularly fruitful branch of indole chemistry for drug discovery and chemical biology. The presence of a reactive ketone at the C-3 position and an amide at the C-2 position allows for diverse chemical transformations, leading to large libraries of compounds for biological screening. nih.govresearchgate.net This versatility has led to the development of numerous isatin-based compounds with a broad spectrum of therapeutic potential. nih.govmdpi.com
Several isatin derivatives have shown promise as inhibitors of various enzymes, including caspases, kinases, and viral proteases. nih.gov For instance, certain isatin-based molecules have been investigated as potent anticancer agents that target tubulin polymerization, a critical process in cell division. researchgate.net The ability to readily modify the isatin core at multiple positions enables chemists to fine-tune the steric and electronic properties of the molecule, enhancing its potency and selectivity for specific biological targets. nih.gov This makes the isatin framework a powerful tool for developing chemical probes to study biological processes and for creating lead compounds in drug development pipelines. nih.govijpsr.com
Academic Rationale for Investigating Isatin Oxime Structures as Potential Research Probes and Lead Compounds
The conversion of the C-3 carbonyl group of isatin into an oxime functionality introduces new chemical and biological properties, providing a strong rationale for academic investigation. Isatin oximes, as a subclass of isatin derivatives, have demonstrated a distinct profile of biological activities, including anti-inflammatory, analgesic, and urease inhibitory effects. researchgate.netmdpi.com The oxime group can act as a hydrogen bond donor and acceptor, potentially altering the binding interactions of the molecule with its biological targets compared to the parent isatin.
Furthermore, isatin oximes can exist as (E) and (Z) isomers, which may exhibit different biological activities, offering an additional layer for structure-activity relationship (SAR) studies. mdpi.com Some isatin oxime derivatives have been identified as potent modulators of ion channels, highlighting their potential as research probes to investigate ion channel function. nih.gov The synthetic accessibility and the diverse biological potential of isatin oximes make them attractive candidates for the development of novel lead compounds for various therapeutic areas. researchgate.netnih.gov
While extensive research has been conducted on the broader class of isatin oximes, detailed public-domain research specifically on (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is limited. The following table provides basic chemical information for this specific compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| CAS Number | 3265-23-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIBRJCCFJQRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418737 | |
| Record name | MLS000339636 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13208-96-3 | |
| Record name | MLS000339636 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Stereochemical Analysis of 3z 7 Methyl 1h Indole 2,3 Dione 3 Oxime
Advanced Spectroscopic Techniques for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the specific isomer of 7-Methyl-1H-indole-2,3-dione 3-oxime. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons, particularly those on the aromatic ring and the methyl group, are indicative of their spatial arrangement. For instance, in a related indole (B1671886) derivative, the aromatic protons appear in the range of δ 7.0-8.0 ppm, while the methyl protons show a singlet peak at approximately δ 2.5 ppm. The hydroxyl proton of the oxime group typically appears as a broad singlet at a higher chemical shift. rsc.org
¹³C NMR spectroscopy further corroborates the structural assignment. The chemical shifts of the carbonyl carbons (C2 and C3) and the carbon of the C=NOH group are particularly diagnostic. The carbon atoms of the indole ring resonate in the aromatic region, with the methyl carbon appearing at a much lower field. The stereospecificity of ¹³C shielding constants is a notable feature in oximes, where the chemical shifts of carbons adjacent to the C=N bond can vary significantly between E and Z isomers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 7-Methyl-1H-indole-2,3-dione Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 6.9 - 7.8 | - |
| Methyl H | ~2.5 | - |
| N-H | ~8.0 | - |
| Aromatic C | - | 109 - 137 |
| Methyl C | - | ~13-20 |
| C=O | - | ~160-180 |
Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern. rsc.org
Vibrational Spectroscopy (Infrared and Raman) in Characterizing Molecular Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime.
The IR spectrum of isatin (B1672199) derivatives typically displays characteristic absorption bands. researchgate.net The N-H stretching vibration appears in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are observed as strong bands between 1700 and 1750 cm⁻¹. The C=N stretching of the oxime group is usually found around 1620-1680 cm⁻¹. The C-N and C-C stretching vibrations within the indole ring, as well as various bending vibrations, contribute to the fingerprint region of the spectrum. rsc.org
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. Theoretical calculations of vibrational frequencies for related molecules like 3-methylindole (B30407) have been shown to accurately predict experimental Raman spectra, aiding in the assignment of vibrational modes. researchgate.net The combination of IR and Raman data allows for a more complete picture of the molecular vibrations. researchgate.net
Table 2: Key Infrared Absorption Frequencies for Isatin Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 |
| C=O | Stretch | 1700-1750 |
| C=N (oxime) | Stretch | 1620-1680 |
| C=C (aromatic) | Stretch | 1450-1600 |
Source: Spectroscopic data for related isatin compounds. researchgate.netrsc.org
Mass Spectrometric Approaches for Confirming Molecular Structure
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 7-Methyl-1H-indole-2,3-dione, the molecular weight is 161.16 g/mol . nih.govepa.gov
The fragmentation pattern observed in the mass spectrum provides further structural information. The fragmentation of oxime ions can be complex and may involve rearrangements. nih.gov Analysis of the fragment ions can help to identify the different components of the molecule, such as the indole core and the oxime group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined.
For the parent compound, 7-Methyl-1H-indole-2,3-dione, X-ray diffraction analysis has revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The molecule is nearly planar, and in the crystal, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net These dimers then stack along the b-axis via π–π interactions. researchgate.net The detailed bond lengths and angles obtained from the crystal structure provide a benchmark for comparison with theoretical calculations and data from other analytical techniques. researchgate.net
Table 3: Crystallographic Data for 7-Methyl-1H-indole-2,3-dione
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8114 (10) |
| b (Å) | 3.8832 (4) |
| c (Å) | 24.362 (3) |
| β (°) | 99.055 (5) |
| Volume (ų) | 729.76 (15) |
| Z | 4 |
Source: Crystallographic data for 7-Methyl-1H-indole-2,3-dione. researchgate.net
Conformational Landscape and Isomerism of the 3-Oxime Group
Z/E Stereochemistry of Oxime Bonds and its Influence on Molecular Geometry
The C=N double bond of the oxime group in 7-Methyl-1H-indole-2,3-dione 3-oxime can exist in two stereoisomeric forms: Z and E. wikipedia.org The Z isomer has the hydroxyl group on the same side of the C=N bond as the C2 carbonyl group, while in the E isomer, it is on the opposite side. wikipedia.org The specific isomer present can have a profound impact on the molecule's biological activity and chemical reactivity. nih.gov
The determination of the E or Z configuration is often achieved through a combination of spectroscopic techniques and X-ray crystallography. nih.gov In some cases, intermolecular hydrogen bonding can favor the crystallization of one isomer over the other. nih.gov The interconversion between E and Z isomers can sometimes be influenced by factors such as temperature and the presence of catalysts. researchgate.net The stability and reactivity of each isomer can differ, making the selective synthesis of a single isomer a significant goal in medicinal chemistry. tsijournals.com
Steric and Electronic Effects of the 7-Methyl Substitution on Molecular Conformation
Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). This donation of electron density to the aromatic ring can influence the electronic properties of the entire molecule. Specifically, it can increase the electron density at the C7 position and, to a lesser extent, other positions in the benzene (B151609) ring. This alteration in electron distribution can affect the bond lengths and angles within the aromatic system. The increased electron density may also subtly influence the reactivity of the molecule, for instance, by modulating the acidity of the N-H proton or the electrophilicity of the carbonyl carbons. In the context of the (3Z)-oxime, the electronic effects of the 7-methyl group are transmitted through the bicyclic system and can have a minor influence on the electron density around the C=N-OH moiety.
A comparative analysis with unsubstituted isatin would highlight these effects more distinctly. In 7-methylisatin (B72143), the parent dione (B5365651) for the target oxime, the non-H atoms show a mean deviation from planarity of 0.034 Å, indicating a very slight distortion from a perfectly planar structure.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking, which are common in isatin derivatives. While specific crystallographic data for the title oxime is not available, analysis of closely related structures, such as 7-methylisatin and other isatin oximes, provides a strong basis for understanding its solid-state architecture.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group of the indole ring and the O-H group of the oxime) and hydrogen bond acceptors (the C2-carbonyl oxygen and the nitrogen of the oxime) allows for the formation of robust hydrogen-bonding networks. In the crystal structure of the parent 7-methylisatin, molecules form dimers through pairs of N—H⋯O hydrogen bonds involving the C2 carbonyl group. researchgate.net It is highly probable that this compound will also exhibit similar N—H⋯O=C hydrogen bonds.
Furthermore, the oxime group itself is a potent hydrogen bonding motif. Studies on other isatin oximes have shown that the oxime's hydroxyl group can form intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule. nih.gov The (Z)-configuration of the oxime in the title compound is significant, as it sterically hinders the formation of intramolecular hydrogen bonds, thereby favoring intermolecular interactions. nih.gov This can lead to the formation of one-dimensional chains or more complex three-dimensional networks.
Other Interactions: Weaker interactions, such as C—H⋯O contacts, may also play a role in the crystal packing, providing additional stabilization to the supramolecular assembly.
The combination of these intermolecular forces—strong hydrogen bonding and significant π-π stacking—results in a well-ordered and stable crystalline structure. The specific arrangement of the molecules in the crystal lattice will determine the macroscopic properties of the solid, such as its melting point and solubility.
Structure Activity Relationship Sar Studies of 3z 7 Methyl 1h Indole 2,3 Dione 3 Oxime and Its Derivatives
General Principles of SAR in the Isatin (B1672199) Scaffold System
The isatin (1H-indole-2,3-dione) nucleus is a highly adaptable chemical structure, allowing for substitutions at multiple positions, which significantly influences its pharmacological properties. Modifications, particularly at the N-1, C-5, C-6, and C-7 positions of the indole (B1671886) ring, as well as alterations to the carbonyl groups at C-2 and C-3, have been extensively explored to optimize biological efficacy against various targets, including cancer, microbes, and viruses.
Impact of Substituents at N1, C5, C6, and C7 Positions on Biological Activity
The nature and position of substituents on the isatin ring are critical determinants of the molecule's biological profile, affecting its potency, selectivity, and pharmacokinetic properties.
N1 Position: The nitrogen atom at position 1 is a frequent site for modification. N-alkylation has been shown to increase the cytotoxic activity of some isatin derivatives. For instance, the introduction of an N-benzyl group can lead to enhanced antiproliferative activity. Conversely, for anti-inflammatory applications, smaller substituents at the N-1 position are generally favored.
C6 Position: While less commonly substituted than C5, the C6 position plays a role in modulating activity. The introduction of electron-withdrawing groups at the C5, C6, and C7 positions has been noted to increase the biological activities of isatin hybrids.
C7 Position: The C7 position is another site for substitution, though modifications here are often found to be less effective than at C5. The presence of a methyl group at the C7 position, as in the titular compound, is a key structural feature. While general studies point to the importance of substitution, specific SAR data for the 7-methyl group in the context of the 3-oxime is an area of ongoing investigation.
The following table summarizes the general impact of substituents at these positions.
| Position | Type of Substituent | General Impact on Biological Activity |
| N1 | Alkyl, Benzyl (B1604629) | Can increase cytotoxicity and antiproliferative activity. |
| Small Substituents | Favorable for anti-inflammatory potential. | |
| C5 | Electron-Donating (e.g., -OCH₃) | Can enhance activity (e.g., anti-mycobacterial). |
| Electron-Withdrawing (e.g., halogens, -NO₂) | Can significantly increase activity for various targets. | |
| C6 | Electron-Withdrawing | Can increase biological activity. |
| C7 | General Substituents | Generally less impactful on activity compared to C5 substitution. |
Role of the 2-Oxo and 3-Oxo/Oxime Functionalities in Biological Recognition
The carbonyl groups at the C2 and C3 positions are fundamental to the biological activity of the isatin scaffold, serving as key interaction points with biological targets.
The 2-oxo group is a critical hydrogen bond acceptor. In some contexts, such as the inhibition of certain viral proteases, the C2 carbonyl is believed to engage in covalent interactions with active site residues like cysteine, forming a stable mimic of the transition state.
The 3-position is a hot spot for chemical modification and is vital for activity. Replacing the 3-oxo group with other functionalities, such as an oxime (=N-OH), can dramatically alter the compound's pharmacological profile. The conversion to a 3-oxime or a 3-thiosemicarbazone has been shown to boost the anti-mycobacterial potential of isatin derivatives. However, for some biological targets, the integrity of the 3-oxo group is crucial, and its replacement with other substituents can be detrimental to activity.
SAR Associated with the 3-Oxime Moiety
The introduction of an oxime functionality at the C3 position introduces new possibilities for molecular interactions and can lead to distinct biological activities compared to the parent carbonyl compound.
Differential Biological Activities of Z and E Oxime Isomers
The presence of the C=N-OH double bond in the oxime group results in the potential for (Z) and (E) stereoisomers. These isomers can exhibit significantly different spatial arrangements, leading to distinct biological and pharmacological activities.
SAR of the 7-Methyl Substitution
The strategic placement of a methyl group at the C7 position of the 1H-indole-2,3-dione 3-oxime core profoundly impacts the molecule's biological profile. The following sections explore the nuanced effects of this substitution.
Investigation of Steric and Electronic Influences of the Methyl Group at C7 on Activity
The methyl group at the C7 position exerts both steric and electronic effects that can modulate the biological activity of the isatin oxime scaffold. The C7-methyl group is thought to strike a balance between hydrophobicity and steric factors, which can be advantageous for certain biological interactions. The introduction of this small, lipophilic group can enhance the compound's ability to cross cellular membranes and fit into specific hydrophobic pockets of target enzymes or receptors.
From an electronic standpoint, the methyl group is a weak electron-donating group. This property can influence the electron density of the aromatic ring and the reactivity of the adjacent carbonyl groups and the oxime moiety. For particular biological targets, such as in the context of anti-tubercular activity, modifications at the C3, C5, and C7 positions, including the introduction of a methyl group, have been shown to significantly affect the compound's potency. mdpi.com
Comparative Analysis with Unsubstituted and Other Aromatic Ring Substitutions
Comparative studies reveal that substitutions on the aromatic ring of the isatin scaffold are crucial for enhancing biological activity. Generally, unsubstituted isatins demonstrate lower potency compared to their substituted counterparts.
For antibacterial applications, the introduction of a halogen atom at the C7 position has been identified as a key structural requirement for favorable activity, suggesting that an electron-withdrawing group at this position can be more beneficial than the electron-donating methyl group for this specific activity. nih.gov
In the realm of anticancer research, a study on multi-substituted isatin derivatives provided insightful data. The antiproliferative activities of various substituted isatins were evaluated against several human cancer cell lines. Notably, the compound 5-bromo-7-methyl isatin was synthesized and tested, allowing for a comparative analysis of the contributions of different substituents.
| Compound | Substituents | K562 (Leukemia) | HepG2 (Hepatocellular Carcinoma) | HT-29 (Colon Carcinoma) |
|---|---|---|---|---|
| 4l | 5-Iodo, 7-Methyl | 1.75 | 3.20 | 4.17 |
| 4h | 5-Bromo, 7-Methyl | - | - | - |
The data indicates that substitutions at the 5- and 7-positions with halogens and a methyl group can lead to potent antiproliferative activity. nih.gov For instance, compound 4l , a 5-iodo-7-methyl isatin derivative, demonstrated significant inhibitory activity against all three tested cancer cell lines. nih.gov This highlights the synergistic or additive effects of having both a halogen and a methyl group on the isatin ring.
Design and SAR of Hybrid and Conjugated Molecules Incorporating the Isatin Oxime Scaffold
The versatility of the isatin oxime scaffold has been further exploited through the design and synthesis of hybrid and conjugated molecules. This molecular hybridization strategy aims to combine the pharmacophoric features of isatin oxime with other biologically active moieties to create novel compounds with enhanced potency, selectivity, or multi-target capabilities.
A notable example of a hybrid molecule incorporating the 7-methylisatin (B72143) scaffold is (Z)-5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one. This compound, a CARP-1 Functional Mimetic (CFM), has shown good inhibition activity against several types of cancer cell lines. nih.gov The design of this molecule combines the substituted 7-methylisatin core with a thioxothiazolidinone moiety, creating a potent anticancer agent. nih.gov
The general principles of designing isatin-based hybrids often involve modifications at the N1, C3, and C5/C7 positions. For instance, in a series of isatin-quinazoline hydrazones, the substitution pattern on the isatin ring was found to be critical for their activity as inhibitors of the perinuclear phosphoprotein, CARP-1/CCAR1. nih.gov
Furthermore, the synthesis of isatin-coumarin hybrids has been explored for their anticancer activities. SAR studies on these hybrids revealed that the nature of the substituents at the C3 and C5 positions is vital for activity. nih.gov Specifically, electron-donating substituents at C5 enhanced the anticancer activity, while hydrogen-bond donor groups at the C3-position were also found to be important. nih.gov Although this study did not specifically include a 7-methyl substitution, it underscores the importance of the substitution pattern on the isatin ring within hybrid molecules.
Following a comprehensive search for scientific literature on the specific compound (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime, it has been determined that there is a lack of available research data pertaining to its activity on the specific biological targets outlined in your request. The existing body of scientific work in this area predominantly focuses on other derivatives of 1H-indole-2,3-dione 3-oxime, such as 6,7-dichloro-1H-indole-2,3-dione 3-oxime (also known as NS309).
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the specific findings for this compound regarding Histone Deacetylase (HDAC) modulation, comprehensive kinase inhibition, specific enzyme inhibition (Lipoxygenase 5, Human Neutrophil Elastase, Proteinase 3), and ion channel modulatory activities are not present in the current scientific literature.
To maintain scientific accuracy and adhere to the instructions of focusing solely on "this compound", no content can be produced for the requested sections. Extrapolating data from related but structurally distinct compounds would be scientifically unsound and would violate the core requirements of the prompt.
Molecular Mechanisms and Biological Targets of 3z 7 Methyl 1h Indole 2,3 Dione 3 Oxime in Preclinical Models
Ion Channel Modulatory Activities
Elucidation of Specific Binding Sites and Molecular Interactions (e.g., channel-calmodulin interface)
Research into the specific binding sites of indole-2,3-dione 3-oxime derivatives has provided significant insights, particularly through studies of analogous compounds. One of the most well-characterized interactions is with calcium-activated potassium channels. For instance, the compound 6,7-dichloro-1H-indole-2,3-dione 3-oxime, a structural analog, has been shown to bind at the interface between the S4-S5 linker of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1) and the N-lobe of the associated calmodulin (CaM). nih.govchapman.edu
Molecular modeling and mutagenesis studies have pinpointed this binding pocket, revealing that the compound does not bind to a previously suggested site which was later considered a crystallization artifact. nih.govchapman.edu The interaction within this interface is stabilized by specific contacts. Molecular dynamic simulations suggest that the compound establishes stable connections with amino acid residues such as S181 and L185 in the S45A segment of KCa3.1 and E54 in calmodulin. chapman.edu This binding displaces several water molecules from the interface pocket, acting as a stabilizing force within the gating mechanism of the channel. nih.govchapman.edu These findings on a closely related molecule suggest a probable binding mechanism for (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime, targeting the channel-calmodulin interface to modulate ion channel activity.
Effects on Channel Gating Dynamics and Open Probability
The binding of indole-2,3-dione 3-oxime derivatives at the channel-calmodulin interface has profound effects on the gating dynamics of ion channels like KCa3.1. These compounds function as positive allosteric gating modulators. nih.govchapman.edu The interaction significantly increases the channel's sensitivity to calcium. For example, in the presence of 10 μM 6,7-dichloro-1H-indole-2,3-dione 3-oxime, the calcium EC50 for KCa3.1 activation was shifted from 430 nM to 31 nM in inside-out patch-clamp experiments. nih.govchapman.edu
This modulation enhances the open probability of the channel's inner hydrophobic gate. nih.govchapman.edu Molecular simulations have shown that the compound's presence promotes a longer and more sustained widening of the inner gate at the V282 residue in the S6 segment. chapman.edu The stabilizing effect of the compound on the gating interface leads to an increase in the channel's activity beyond what can be achieved with saturating levels of intracellular calcium, a phenomenon described as "superagonism". nih.govchapman.edu The mechanism involves increasing the likelihood that the channel will be in an open state, thereby facilitating greater ion flow. nih.gov
Cellular and Molecular Pathways in In Vitro Preclinical Research
Mechanisms of Apoptosis Induction in Cellular Systems
Indole (B1671886) derivatives, including those with an oxime moiety, are recognized for their capacity to induce apoptosis in cancer cells through various signaling pathways. nih.gov The induction of apoptosis is a key mechanism behind their antiproliferative effects. nih.govwaocp.org Studies on related compounds show that apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. waocp.orgnih.gov
This process involves several key biochemical events:
Mitochondrial Disruption : The compound can lead to the loss of mitochondrial membrane potential (ΔΨm). nih.gov
Cytochrome c Release : Following mitochondrial disruption, cytochrome c is released from the mitochondria into the cytosol. waocp.orgnih.gov
Caspase Activation : The release of cytochrome c triggers a cascade of caspase activation. This includes the activation of initiator caspases, such as caspase-9, and downstream effector caspases, like caspase-3. waocp.orgnih.gov
Regulation of Bcl-2 Family Proteins : The apoptotic process is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bak. waocp.orgmdpi.com
PARP Cleavage : Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. waocp.orgmdpi.com
In some cellular systems, the activation of the extrinsic pathway, involving caspase-8, has also been observed. nih.gov Ultimately, these signaling events result in the characteristic morphological features of apoptosis, such as nuclear condensation and fragmentation. nih.gov
Regulation of Cell Cycle Progression and Arrest
In addition to inducing apoptosis, this compound and related compounds can exert their anticancer effects by modulating the cell cycle. Many indole-based molecules have been shown to cause cell cycle arrest at specific checkpoints, thereby preventing cancer cell division and proliferation. nih.govnih.govmdpi.com
The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line. For instance, studies on different isatin-indole conjugates and other derivatives have demonstrated the ability to induce arrest in the G1, S, or G2/M phases of the cell cycle. nih.govmdpi.commdpi.comnih.gov The molecular mechanism underlying this arrest often involves the inhibition of key cell cycle regulatory proteins. One of the primary targets is the family of cyclin-dependent kinases (CDKs). By inhibiting the activity of CDKs, such as CDK2, these compounds prevent the phosphorylation of proteins required for progression to the next phase of the cell cycle. nih.gov This inhibition leads to an accumulation of cells at a specific checkpoint, effectively halting proliferation. mdpi.com
Mechanisms of Antiproliferative Activity against Various Cancer Cell Lines (in vitro studies)
The antiproliferative activity of indole-2,3-dione derivatives has been demonstrated across a wide range of human cancer cell lines in preclinical in vitro studies. nih.govnih.govresearchgate.net The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. The mechanisms of this activity are multifaceted, stemming from the induction of apoptosis and cell cycle arrest as previously described. nih.govnih.gov
The broad-spectrum activity of these compounds highlights their potential as versatile anticancer agents. nih.gov Different substitutions on the indole and isatin (B1672199) core can significantly influence potency and selectivity against various cancer types. For example, some derivatives show noteworthy selectivity towards specific cancer cell lines, such as colon cancer, while having less effect on healthy cells. nih.gov
Below is a table summarizing the antiproliferative activity of various indole-based compounds against different cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Indole-aryl amide (Compound 2) | MCF7 | Breast Cancer | 0.81 |
| Indole-aryl amide (Compound 2) | PC3 | Prostate Cancer | 2.13 |
| Indole-aryl amide (Compound 3) | HeLa | Cervical Cancer | 5.64 |
| Indole-aryl amide (Compound 5) | HT29 | Colon Cancer | 2.61 |
| Indole-aryl amide (Compound 5) | PC3 | Prostate Cancer | 0.39 |
| Indole-aryl amide (Compound 5) | Jurkat J6 | Leukemia | 0.37 |
| 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones | P3HR1 | B-lymphoma | 0.95–2.41 |
| N-propylindole-5-methylisatin hybrid (8a) | Various | Broad Spectrum | 1.33–4.23 |
This table presents data for structurally related indole derivatives to illustrate the general antiproliferative potential of the compound class.
Molecular Basis of Antimicrobial Action (e.g., against bacterial strains)
Derivatives of 1H-indole-2,3-dione (isatin) are known to possess significant antimicrobial properties against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov The molecular basis of this action involves interference with essential bacterial cellular processes. openstax.org While the precise mechanisms can vary, several key targets have been identified for this class of compounds.
Potential mechanisms of antibacterial action include:
Inhibition of Cell Wall Biosynthesis : Some antibacterial agents work by blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption makes the bacterial cells susceptible to osmotic lysis. openstax.org
Inhibition of Nucleic Acid Synthesis : Compounds may interfere with DNA replication or block RNA polymerase activity, thereby preventing the synthesis of essential genetic material for bacterial survival and reproduction. openstax.org
Inhibition of Protein Synthesis : Action at the level of the 30S or 50S ribosomal subunits can block the translation of messenger RNA into proteins, halting vital cellular functions. openstax.org
Disruption of Metabolic Pathways : Some compounds act as antimetabolites, for example, by blocking the synthesis of folic acid, which is necessary for the production of nucleotides. This bacteriostatic action inhibits bacterial growth. openstax.org
Studies on various isatin derivatives have confirmed their ability to inhibit the growth of strains like Staphylococcus aureus (including MRSA) and Escherichia coli. nih.govmdpi.com The effectiveness can be comparable to or even exceed that of standard antibiotics in certain cases. nih.gov
| Compound Class | Bacterial Strain | Gram Type | Activity Noted |
| Isatin Schiff base derivative (3c) | Staphylococcus aureus | Positive | Higher activity than Amoxicillin at 16 µg/mL |
| Isatin Schiff base derivative (3c) | Escherichia coli | Negative | Higher activity than Amoxicillin at 1 µg/mL |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | Positive | MIC < 1 µg/mL |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | N/A | MIC = 3.9 µg/mL |
This table presents data for structurally related isatin and indole derivatives to illustrate the general antimicrobial potential of the compound class. MIC = Minimum Inhibitory Concentration.
Pathways Involved in Anti-inflammatory Responses (e.g., cytokine regulation)
This compound, a derivative of isatin, is implicated in anti-inflammatory responses through the modulation of key signaling pathways and the regulation of pro-inflammatory cytokine production. While direct studies on this specific molecule are limited, the broader class of isatin oximes has demonstrated significant anti-inflammatory activity in preclinical models. The primary mechanism involves the inhibition of critical inflammatory cascades, leading to a reduction in the expression of inflammatory mediators.
Research has shown that isatin derivatives can suppress the lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) transcriptional activities. mdpi.comnih.gov These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes involved in the inflammatory process. By inhibiting the NF-κB signaling pathway, isatin oximes can effectively downregulate the inflammatory response. researchgate.net
Furthermore, certain isatin derivatives have been identified as potent inhibitors of various kinases that play a crucial role in inflammatory signaling. mdpi.comnih.gov These kinases can include dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), PIM1, and others. mdpi.comnih.gov The inhibition of these kinases interferes with the signal transduction pathways that lead to the production of inflammatory cytokines.
The anti-inflammatory effects of isatin oximes are characterized by a marked reduction in the production of several pro-inflammatory cytokines. In vitro studies on human monocytic cells have demonstrated that these compounds can inhibit the LPS-induced production of interleukin-6 (IL-6). mdpi.comnih.gov The inhibitory action extends to other key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.govresearchgate.net This broad-spectrum inhibition of cytokine production underscores the potential of isatin oximes as anti-inflammatory agents.
The following table summarizes the observed effects of isatin derivatives on the regulation of various pro-inflammatory cytokines based on preclinical research findings.
| Cytokine/Chemokine | Effect of Isatin Derivatives | Cellular Model | Inducer |
| Interleukin-6 (IL-6) | Inhibition of production mdpi.comnih.govresearchgate.net | Human MonoMac-6 monocytic cells | Lipopolysaccharide (LPS) mdpi.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production nih.govresearchgate.netnih.gov | Human MonoMac-6 monocytic cells | Lipopolysaccharide (LPS) nih.gov |
| Interleukin-1 alpha (IL-1α) | Inhibition of production mdpi.comnih.gov | Human MonoMac-6 monocytic cells | Lipopolysaccharide (LPS) mdpi.comnih.gov |
| Interleukin-1 beta (IL-1β) | Inhibition of production mdpi.comnih.govresearchgate.net | Human MonoMac-6 monocytic cells | Lipopolysaccharide (LPS) mdpi.comnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of production mdpi.comnih.gov | Human MonoMac-6 monocytic cells | Lipopolysaccharide (LPS) mdpi.comnih.gov |
Investigation of Nitric Oxide (NO) Generation by Oximes
The role of this compound and related isatin oximes in the regulation of nitric oxide (NO) is multifaceted. These compounds have been shown to influence NO levels through the modulation of nitric oxide synthase (NOS) enzymes. nih.govscienceopen.com NO is a critical signaling molecule with diverse physiological and pathological roles, including its involvement in inflammation. scienceopen.com
A significant anti-inflammatory mechanism of isatin derivatives is their ability to inhibit the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The iNOS isoform is typically upregulated during inflammatory conditions and produces large, sustained amounts of NO that can contribute to tissue damage. scienceopen.com By inhibiting iNOS expression, isatin derivatives can lead to a reduction in pathological NO production, thereby mitigating inflammatory processes. nih.gov This inhibition of iNOS is often linked to the suppression of the NF-κB pathway, which is a key regulator of iNOS gene expression. researchgate.net
Conversely, it has been noted that oxime functional groups, in general, have the capacity to generate nitric oxide. nih.gov This property adds a layer of complexity to their pharmacological profile. The generation of NO by oximes could potentially have context-dependent effects. For instance, in some physiological settings, a controlled release of NO could be beneficial, contributing to vasodilation and other homeostatic functions. scienceopen.com However, the precise mechanisms and conditions under which isatin oximes might act as NO donors are not as well-characterized as their inhibitory effects on iNOS.
The table below outlines the dual role of isatin derivatives in the modulation of nitric oxide.
| Activity | Mechanism | Consequence |
| Inhibition of NO Production | Downregulation of inducible nitric oxide synthase (iNOS) expression researchgate.netnih.gov | Reduction of inflammation-associated NO levels nih.gov |
| Potential for NO Generation | Intrinsic chemical property of the oxime group nih.gov | Context-dependent physiological effects |
Computational and Theoretical Studies on 3z 7 Methyl 1h Indole 2,3 Dione 3 Oxime
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime, with a target biomolecule, typically a protein or enzyme.
Prediction of Ligand Binding Modes and Affinities with Target Biomolecules
Through molecular docking simulations, researchers can predict how this compound fits into the binding site of a target protein. These simulations calculate the binding energy, which provides an estimate of the binding affinity. For instance, in studies of analogous compounds like 6,7-dichloro-1H-indole-2,3-dione-3-oxime, molecular modeling has been successfully used to suggest potential binding sites in target proteins. chapman.edu Such studies are crucial in identifying the most probable biological targets for a given compound and in understanding the structural basis of its activity. The insights gained from these predictions can guide further experimental validation and lead optimization efforts.
Identification of Critical Amino Acid Residues for Ligand Recognition
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are crucial for recognizing and binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the closely related compound 6,7-dichloro-1H-indole-2,3-dione-3-oxime, molecular docking and subsequent mutagenesis studies identified specific amino acid residues in the target protein that form stable contacts with the ligand. chapman.edu This level of detail is invaluable for understanding the specificity of the ligand-protein interaction and for designing derivatives with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. This method simulates the motion of atoms and molecules, offering a deeper understanding of the physical basis of their interactions.
Analysis of Conformational Dynamics and Stability of Compound-Target Complexes
MD simulations can be employed to analyze the stability of the complex formed between this compound and its target protein, as predicted by molecular docking. These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal binding state. For example, MD simulations of 6,7-dichloro-1H-indole-2,3-dione-3-oxime bound to its target revealed that the compound promotes a sustained, stable conformation of the protein's active site. chapman.edu Such analyses are critical for confirming the stability of the predicted binding mode and for understanding the dynamic nature of the interaction.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods are based on the principles of quantum mechanics and can yield highly accurate information about the electron distribution and energy levels within a molecule. For this compound, these calculations can elucidate aspects of its chemical behavior that are not accessible through classical molecular modeling methods. For example, these calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and its potential to participate in charge-transfer interactions with biological targets.
Interactive Data Table: Computational and Theoretical Study Focuses
| Computational Method | Primary Focus | Key Insights | Example Application for Analogs |
| Molecular Docking | Prediction of ligand binding modes and affinities. | Identification of potential biological targets and binding site interactions. | Suggesting binding sites for 6,7-dichloro-1H-indole-2,3-dione-3-oxime. chapman.edu |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and stability of complexes. | Understanding the dynamic behavior and stability of ligand-protein interactions over time. | Revealing sustained conformational changes in the target protein upon binding of 6,7-dichloro-1H-indole-2,3-dione-3-oxime. chapman.edu |
| Quantum Chemical Calculations | Investigation of electronic structure and reactivity. | Elucidation of electronic properties, molecular orbitals, and chemical reactivity. | Determining frontier molecular orbitals to understand charge-transfer capabilities. |
Determination of Electronic Properties and Molecular Descriptors
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like this compound. biointerfaceresearch.comresearchgate.net These studies typically involve geometry optimization of the molecule's structure, followed by the calculation of various electronic and quantum-chemical parameters. researchgate.net
Electronic Properties: Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map is another vital tool, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For isatin (B1672199) derivatives, the electron-rich regions are typically located around the oxygen and nitrogen atoms, while electron-deficient areas are found near the hydrogen atoms.
Molecular Descriptors: A wide range of molecular descriptors can be calculated to quantify the structural and physicochemical characteristics of this compound. These descriptors are fundamental inputs for Quantitative Structure-Activity Relationship (QSAR) models and can be categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of specific functional groups.
Topological Descriptors: These are numerical representations of molecular topology, quantifying aspects like molecular size, shape, and branching.
Geometrical Descriptors: These relate to the 3D arrangement of atoms, including molecular surface area and volume.
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, polarizability, and the HOMO/LUMO energies mentioned above.
Hydrophobic Descriptors: A key descriptor in this class is the logarithm of the partition coefficient (log P), which measures the molecule's lipophilicity and influences its ability to cross biological membranes. slideshare.net
The values of these descriptors for this compound are influenced by the 7-methyl group, which can affect lipophilicity and steric profile, and the 3-oxime group, which introduces hydrogen bonding capabilities and potential for stereoisomerism.
Table 1: Representative Molecular Descriptors and Their Significance
| Descriptor Category | Example Descriptors | Significance in Drug Design |
| Constitutional | Molecular Weight (MW), Atom Count | Influences size, diffusion, and absorption. |
| Topological | Wiener Index, Kier & Hall Indices | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area (MSA), Molecular Volume (MV) | Affects receptor binding and solubility. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Polarizability | Determines reactivity and intermolecular interactions. |
| Hydrophobic | Log P (Octanol/Water Partition Coefficient) | Crucial for membrane permeability and absorption. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Governs specific interactions with biological targets. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govscispace.com For isatin derivatives, QSAR studies are frequently employed to understand how structural modifications influence their therapeutic potential. nih.govjournaljpri.com
Development of Predictive Models for Biological Potency and Selectivity
The development of a predictive QSAR model is a systematic process. For a series of isatin oxime analogues, this involves:
Data Set Assembly: A collection of isatin oxime derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is compiled. nih.gov
Descriptor Calculation: A large pool of molecular descriptors (as described in 6.3.1) is calculated for each molecule in the dataset. ut.ac.ir
Model Building: Statistical methods are used to build a regression or classification model. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). journaljpri.com Genetic algorithms (GA) are often coupled with these methods to select the most relevant subset of descriptors.
Model Validation: The robustness and predictive power of the model are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds not used in model development. nih.gov
A statistically sound QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can be used to predict the biological potency of novel, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts.
Table 2: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.5 |
| F-test | Statistical test of the model's significance. | High value |
| s (Standard Error of Estimation) | Measures the absolute error of the model's predictions. | Low value |
Identification of Key Structural and Physicochemical Descriptors Influencing Activity
A major benefit of QSAR modeling is the identification of the key molecular features that govern biological activity. scispace.com By analyzing the descriptors included in the final QSAR equation, researchers can deduce the structure-activity relationships (SAR).
For isatin derivatives, QSAR studies have frequently highlighted the importance of several types of descriptors: journaljpri.comut.ac.ir
Steric Descriptors: The size and shape of substituents on the isatin ring are often critical. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize favorable and unfavorable steric regions around the molecule. scispace.com The 7-methyl group in the target compound would contribute to the steric field in its vicinity.
Electronic Descriptors: The electronic nature of substituents significantly impacts activity. Electron-withdrawing or electron-donating groups on the aromatic ring can alter the charge distribution of the isatin core, affecting interactions with biological targets. researchgate.net
Hydrophobic Descriptors: Lipophilicity (log P) is a recurring descriptor in QSAR models for isatin derivatives, indicating the importance of hydrophobic interactions for receptor binding or membrane transport. The methyl group at the C7 position is expected to increase the lipophilicity of the parent isatin oxime.
Thermodynamic and 3D-MoRSE Descriptors: These descriptors can encode information about the 3D structure and atom distribution, which can be crucial for specific ligand-receptor interactions. ut.ac.ir
By understanding which descriptors positively or negatively correlate with biological potency, medicinal chemists can rationally design new derivatives of this compound with improved activity and selectivity.
Advanced Research Directions and Future Perspectives in the Field of 3z 7 Methyl 1h Indole 2,3 Dione 3 Oxime Chemistry
Innovations in Synthetic Methodologies for Novel Substituted Isatin (B1672199) Oxime Derivatives
The traditional synthesis of isatin oximes often relies on the condensation of an isatin derivative with hydroxylamine (B1172632). However, recent research has focused on developing more innovative and efficient synthetic methodologies to create a diverse library of substituted isatin oxime derivatives.
One notable advancement is the use of green catalysts in the synthesis process. For instance, silver nanoparticles (AgNPs) and Fe3O4 nanoparticles have been successfully employed as effective and recyclable catalysts for the preparation of isatin-based conjugates. scispace.comproquest.comnih.gov These methods not only offer high yields and shorter reaction times but also align with the principles of green chemistry by minimizing the use of hazardous reagents. proquest.comresearchgate.net
Another innovative approach involves the hybridization of the isatin oxime scaffold with other pharmacologically active moieties. Researchers have successfully synthesized novel isatin-pyridine oxime hybrids, which have shown promise as reactivators of acetylcholinesterase inhibited by organophosphorus compounds. nih.gov The synthesis of these hybrids typically involves a multi-step process, beginning with the appropriate synthetic routes for the individual pharmacophores, followed by their fusion. nih.gov Furthermore, the design and synthesis of isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids have been achieved through Cu(I) catalyzed azide-alkyne cycloaddition, yielding compounds with significant antitubercular activity. rsc.org
The development of one-pot, multicomponent synthesis strategies has also gained traction. These methods allow for the efficient construction of complex molecules, such as isatin-based imidazole compounds, in a single step, which have demonstrated dual activity against inflammation and cancer. nih.gov Such strategies are crucial for rapidly generating diverse chemical libraries for high-throughput screening.
Exploration of Emerging Biological Targets and Signaling Pathways for Isatin Oxime Scaffolds
The isatin scaffold is known to interact with a multitude of biological targets. nih.gov Ongoing research continues to uncover new and emerging targets and signaling pathways for isatin oxime derivatives, expanding their potential therapeutic applications.
Kinases represent a significant class of targets for isatin oximes. Studies have shown that certain tricyclic isatin oxime derivatives exhibit high binding affinity for several kinases, including DYRK1A, DYRK1B, PIM1, and MAP3K19. nih.gov The inhibition of these kinases can impact various signaling pathways, such as the JNK signaling pathway, which is implicated in inflammatory responses and neurodegenerative diseases. nih.gov
Another critical area of investigation is the role of isatin oximes as enzyme inhibitors . Novel isatin-oxime ether derivatives have been designed and evaluated as potential inhibitors of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism whose mutation is linked to various cancers. researchgate.netnih.gov Additionally, isoxazolidine-isatin hybrids have been developed as dual inhibitors of α‐amylase and α-glucosidase, offering a potential therapeutic strategy for managing diabetes. nih.gov The ability of some isatin oximes to reactivate acetylcholinesterase (AChE) highlights their potential in treating organophosphate poisoning. nih.govnih.gov
Recent studies have also explored the potential of isatin-3-oxime-based hydroxamic acids as inhibitors of histone deacetylases (HDACs) , which are promising targets for cancer therapy. nih.gov Furthermore, the interaction of isatin derivatives with topoisomerase enzymes is an active area of research, with some compounds showing selective inhibition of Topoisomerase I, suggesting a potential mechanism for their anticancer effects. mdpi.com
Integration of Chemoinformatics, Machine Learning, and Artificial Intelligence for Lead Optimization
The integration of computational tools has become indispensable in modern drug discovery, and the development of isatin oxime derivatives is no exception. Chemoinformatics, machine learning (ML), and artificial intelligence (AI) are being increasingly utilized to accelerate the process of lead identification and optimization. pnrjournal.comnih.gov
In silico studies , including molecular docking, are routinely used to predict the binding affinities and interaction modes of newly designed isatin oxime derivatives with their biological targets. nih.govresearchgate.netnih.gov These computational models help in understanding the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors. nih.gov For example, molecular modeling has been used to elucidate the binding interactions of tricyclic isatin oximes within the catalytic sites of DYRK1A and PIM1 kinases. nih.gov
Machine learning algorithms are employed to analyze large datasets of chemical structures and biological activities to predict the properties of novel compounds, such as their efficacy, toxicity, and pharmacokinetic profiles. nih.gov AI platforms can assist in rational drug design, aid in decision-making, and help determine the right therapy for a patient. nih.gov These technologies can significantly reduce the time and cost associated with drug development by prioritizing compounds with a higher probability of success for synthesis and experimental testing. nih.gov
Design and Evaluation of Advanced Delivery Systems for Isatin Oxime Derivatives
To enhance the therapeutic efficacy and minimize potential side effects of isatin oxime derivatives, researchers are exploring advanced drug delivery systems. These systems aim to improve drug solubility, bioavailability, and targeted delivery to the site of action. nih.gov
Nanoparticle-based delivery systems have shown significant promise. The use of carriers like silver nanoparticles (AgNPs) has been explored not only for catalysis in synthesis but also holds potential for drug delivery applications. scispace.comproquest.com The encapsulation of isatin derivatives within nanoparticles can protect the drug from degradation, control its release, and facilitate its transport across biological barriers. genesispub.org
The development of nanoformulations , such as micelles and liposomes, is another active area of research. These systems can improve the solubility of hydrophobic isatin oxime derivatives and enable their targeted delivery to cancer cells, thereby increasing their therapeutic index. genesispub.org
Development of Multi-Targeted Ligands and Polypharmacology Strategies Incorporating the Isatin Oxime Moiety
The concept of "one drug, multiple targets" has gained significant attention in drug discovery, as many complex diseases involve multiple biological pathways. The isatin oxime scaffold is well-suited for the development of multi-targeted ligands due to its ability to interact with a diverse range of biological targets. mdpi.com
Researchers are actively designing and synthesizing dual-target inhibitors based on the isatin oxime core. A notable example is the development of isoxazolidine-isatin hybrids that simultaneously inhibit α‐amylase and α-glucosidase, offering a comprehensive approach to managing postprandial hyperglycemia in diabetes. nih.gov
The polypharmacology of isatin derivatives is a key area of investigation. By designing molecules that can modulate multiple targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. nih.gov For instance, isatin-based imidazole compounds have been shown to inhibit both cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K), making them promising candidates for treating diseases with inflammatory and proliferative components. nih.gov
Rigorous Preclinical Efficacy Studies and Deeper Elucidation of Mechanism of Action
Before any new therapeutic agent can advance to clinical trials, it must undergo rigorous preclinical evaluation to establish its efficacy and safety. For isatin oxime derivatives, this involves a combination of in vitro and in vivo studies.
In vitro cytotoxicity assays are fundamental for assessing the anticancer potential of new isatin oxime derivatives. Numerous studies have evaluated the cytotoxic effects of these compounds against a variety of human cancer cell lines, including those of the lung, breast, and prostate. researchgate.netmdpi.com These studies often reveal IC50 values in the nanomolar to micromolar range, indicating potent anticancer activity. researchgate.netresearchgate.net
Preclinical in vivo studies are crucial for evaluating the safety and efficacy of these compounds in animal models. For example, a preclinical study on (3Z)-5-chloro-3-(hydroxyimino)indolin-2-one, a related isatin oxime, demonstrated its low toxicity and its ability to reactivate cholinesterases inhibited by malathion in rats. nih.gov Such studies provide essential data on the pharmacokinetic and pharmacodynamic properties of the compounds.
A deeper understanding of the mechanism of action is critical for the rational development of isatin oxime-based drugs. Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest. nih.gov Further investigations into the specific molecular pathways involved, such as the JNK signaling pathway or the inhibition of key enzymes like IDH1 and topoisomerases, are ongoing to fully elucidate how these compounds exert their therapeutic effects. nih.govresearchgate.netmdpi.com
| Compound Class | Synthetic Innovation | Biological Target(s) | Research Application |
| Isatin-Pyridine Oximes | Hybridization of pharmacophores | Acetylcholinesterase (AChE) | Treatment of organophosphate poisoning |
| Tricyclic Isatin Oximes | Oximation of tricyclic isatins | Kinases (DYRK1A, PIM1, etc.) | Anti-inflammatory, neuroprotective agents |
| Isatin Oxime Ether-Triazoles | Cu(I) catalyzed cycloaddition | Not specified in abstracts | Antitubercular agents |
| Isatin-Based Imidazoles | One-pot multicomponent synthesis | COX-2, PI3K | Anti-inflammatory, anticancer agents |
| Isoxazolidine-Isatin Hybrids | Condensation reactions | α‐amylase, α-glucosidase | Antidiabetic agents |
| Isatin-Oxime Ether Derivatives | Dehydration condensation | Isocitrate Dehydrogenase 1 (IDH1) | Anticancer agents |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime with high purity?
- Methodology : The compound can be synthesized via condensation reactions. For example:
- Route A : Reflux 3-formyl-1H-indole-2-carboxylic acid derivatives with hydroxylamine derivatives (e.g., 2-aminothiazol-4(5H)-one) in acetic acid for 3–5 hours. The product is purified via recrystallization from DMF/acetic acid mixtures .
- Route B : Use sodium acetate as a base and chloroacetic acid as a catalyst under reflux conditions to facilitate oxime formation .
- Key Considerations : Monitor reaction progress via TLC and optimize pH to favor the Z-isomer configuration.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : Confirm oxime geometry (Z/E) using -NMR chemical shifts (e.g., oxime proton at δ 10–12 ppm) and coupling constants .
- IR : Identify carbonyl (C=O, ~1700 cm) and oxime (N–O, ~1600 cm) stretches .
- Crystallography : Use SHELXL or OLEX2 for single-crystal X-ray diffraction to resolve bond lengths, planarity (mean deviation <0.05 Å), and hydrogen-bonding networks .
Q. How can computational chemistry aid in predicting the reactivity of this oxime derivative?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties, HOMO-LUMO gaps, and tautomeric equilibria (oxime vs. nitroso forms). Compare with experimental spectroscopic data to validate predictions .
Advanced Research Questions
Q. How can stereochemical purity (Z/E isomer ratio) be controlled during synthesis?
- Strategies :
- Adjust reaction temperature: Lower temperatures (~60°C) favor the Z-isomer due to kinetic control .
- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .
- Employ chiral auxiliaries or catalysts to induce enantioselectivity (e.g., L-proline derivatives) .
- Validation : Combine -NMR NOE experiments and HPLC chiral columns to quantify isomer ratios.
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Case Study : If NMR suggests non-planar conformations but XRD shows planarity:
- Solution : Analyze dynamic effects (e.g., solution-phase ring puckering) via variable-temperature NMR or MD simulations. Cross-validate with IR/Raman spectroscopy .
Q. What structure-activity relationships (SARs) can be inferred from analogs like NS309?
- Insights :
- The oxime group in NS309 (6,7-dichloro analog) enhances binding to SK/IK Ca-activated K channels. Substitutions at the 7-position (e.g., methyl vs. trifluoromethyl) modulate potency and selectivity .
- Experimental Design : Synthesize 7-methyl and 7-CF analogs, and compare EC values in patch-clamp assays for SK/IK channels .
Q. How does the compound interact with biological targets at the molecular level?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding poses in SK/IK channel homology models .
- Mutagenesis : Replace key residues (e.g., pore-helix glutamates) to validate predicted interactions .
- Functional Assays : Measure hyperpolarization effects in vascular smooth muscle cells using electrophysiology .
Methodological Notes
- Synthesis Optimization : Track byproducts (e.g., E-isomers) via LC-MS and optimize recrystallization solvents (e.g., ethanol/water vs. DMF/acetic acid) .
- Data Reproducibility : Archive raw diffraction data (CIF files) and refinement parameters (SHELXL) for peer validation .
- Biological Testing : Include NS309 as a positive control in ion channel assays to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
